molecular formula C15H15N5O2S B299715 N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide

N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide

Katalognummer B299715
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: CZUBFGSDUMZUPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B-cells, which are involved in the immune system's response to infections and other diseases. TAK-659 has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.

Wirkmechanismus

N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide works by inhibiting the activity of BTK, a key protein kinase involved in the signaling pathways of B-cells. BTK is essential for the development and activation of B-cells, and its dysregulation has been implicated in the pathogenesis of various diseases, including cancer and autoimmune disorders. By blocking BTK activity, N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide can prevent the proliferation and survival of cancer cells and reduce the production of autoantibodies in autoimmune diseases.
Biochemical and Physiological Effects:
N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has been shown to have a potent and selective inhibitory effect on BTK activity, with an IC50 value in the low nanomolar range. In preclinical studies, N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has been shown to reduce the proliferation and survival of cancer cells and to decrease the production of autoantibodies in autoimmune diseases. N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide as a research tool is its high potency and selectivity for BTK, which allows for precise modulation of B-cell signaling pathways. N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has also been shown to be effective in various preclinical models of cancer and autoimmune diseases, making it a valuable tool for studying the pathogenesis and treatment of these conditions. However, one limitation of N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide is its potential off-target effects, which may complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several potential future directions for research on N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer and autoimmune diseases. Another potential direction is the investigation of N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide in other diseases where B-cell dysregulation plays a role, such as primary immunodeficiencies and allergic disorders. Finally, the development of more potent and selective BTK inhibitors based on the structure of N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide may lead to the discovery of new therapeutic agents for a wide range of diseases.

Synthesemethoden

The synthesis of N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide involves several steps, starting with the reaction of N-ethyl-4-aminobiphenyl with sodium azide to form the corresponding azide compound. The azide is then reduced to the corresponding amine, which is subsequently treated with p-toluenesulfonyl chloride to form the sulfonamide. Finally, the tetrazole ring is introduced by reacting the sulfonamide with sodium azide in the presence of copper (I) iodide.

Wissenschaftliche Forschungsanwendungen

N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has been extensively studied in preclinical models of cancer and autoimmune diseases, showing promising results as a potential therapeutic agent. In a study published in Cancer Research, N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide was found to inhibit the growth of several types of cancer cells, including lymphoma, leukemia, and multiple myeloma. Another study published in the Journal of Immunology showed that N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide was effective in reducing the severity of autoimmune diseases such as rheumatoid arthritis and lupus in animal models.

Eigenschaften

Produktname

N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide

Molekularformel

C15H15N5O2S

Molekulargewicht

329.4 g/mol

IUPAC-Name

N-ethyl-4-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C15H15N5O2S/c1-2-17-23(21,22)15-9-5-13(6-10-15)12-3-7-14(8-4-12)20-11-16-18-19-20/h3-11,17H,2H2,1H3

InChI-Schlüssel

CZUBFGSDUMZUPK-UHFFFAOYSA-N

SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N3C=NN=N3

Kanonische SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N3C=NN=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.